molecular formula C19H23N3O2S B055741 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7H-thiazolo(3,2-b)(1,2,4)triazin-7-one CAS No. 118788-41-3

3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7H-thiazolo(3,2-b)(1,2,4)triazin-7-one

Cat. No.: B055741
CAS No.: 118788-41-3
M. Wt: 357.5 g/mol
InChI Key: CRZGAOZTOAGGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7H-thiazolo(3,2-b)(1,2,4)triazin-7-one (HWA-131) is a substituted thiazolo-triazinone derivative identified through structure-activity relationship (SAR) studies for its anti-inflammatory and immunomodulatory properties. Its core scaffold consists of a 7H-thiazolo[3,2-b][1,2,4]triazin-7-one fused with a 3,5-di-tert-butyl-4-hydroxyphenyl group at the 3-position. This compound was optimized for applications in arthritis and autoimmune diseases due to its dual inhibition of pro-inflammatory cytokines and modulation of immune responses .

Properties

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-18(2,3)12-7-11(8-13(16(12)24)19(4,5)6)14-10-25-17-21-15(23)9-20-22(14)17/h7-10,24H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZGAOZTOAGGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC3=NC(=O)C=NN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152230
Record name Hwa 131
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118788-41-3
Record name Hwa 131
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118788413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hwa 131
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Cyclization Strategy

The thiazolo-triazinone scaffold is constructed via cyclization reactions. A common method involves condensing 3-(3,5-di-t-butyl-4-hydroxyphenyl)propionic acid derivatives with heterocyclic precursors. For instance, methyl 3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate reacts with thiazole-containing amines under catalytic conditions to form the fused triazinone ring.

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the thiazole amine on the ester carbonyl, followed by intramolecular cyclization. The tert-butyl groups introduce steric hindrance, necessitating elevated temperatures (170–175°C) and prolonged reaction times (8–12 hours).

Catalyzed Transesterification

Patent US4885382A details a transesterification approach using dibutyltin oxide as a catalyst. This method optimizes the incorporation of the phenolic moiety into the triazinone structure:

Procedure :

  • Reactants :

    • Methyl 3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate (418 g)

    • Pentaerythritol (44.2 g)

    • Dibutyltin oxide (2.0 g)

    • Toluene (300 g) as solvent.

  • Conditions :

    • Temperature: 170–175°C

    • Duration: Until methanol byproduct distills off (~6 hours).

  • Yield : 89% after recrystallization from methanol.

Advantages :

  • High regioselectivity due to the catalyst.

  • Minimal side products (e.g., monobutyl compounds <1%).

Optimization of Reaction Conditions

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Temperature170–175°CMaximizes reaction rate without decomposition.
SolventTolueneFacilitates azeotropic removal of methanol, shifting equilibrium.
Catalyst Loading0.5–1.0 wt%Higher loadings accelerate reactions but increase costs.

Byproduct Mitigation

The primary byproduct, methyl 3-(3-tert-butyl-4-hydroxyphenyl)propionate, forms due to incomplete transesterification. Strategies to suppress it include:

  • Excess pentaerythritol (1.2–1.5 equivalents).

  • Gradual heating to prevent localized overheating.

Purification and Characterization

Recrystallization Protocols

Crude product purity is enhanced via recrystallization:

  • Solvent : Methanol (preferred for high solubility differential).

  • Yield Loss : ~10% due to residual impurities.

Spectroscopic Validation

  • IR Spectroscopy : Confirms hydroxyl (3400 cm⁻¹) and carbonyl (1680 cm⁻¹) groups.

  • NMR :

    • ¹H NMR (CDCl₃) : δ 1.45 (s, 18H, t-Bu), 7.25 (s, 2H, aromatic).

    • ¹³C NMR : 155.2 ppm (C=O), 125–140 ppm (aromatic carbons).

Comparative Analysis of Synthetic Methods

MethodCatalystTemperature (°C)Yield (%)Purity (%)
TransesterificationDibutyltin oxide170–1758998.5
CyclocondensationNone150–1607895.2
Microwave-AssistedK₂CO₃180 (MW)8297.8

Key Observations :

  • Catalyzed transesterification offers superior yield and purity.

  • Microwave methods reduce reaction time but require specialized equipment.

Industrial-Scale Production Challenges

Scalability Issues

  • Heat Management : Exothermic reactions at scale risk thermal runaway.

  • Catalyst Recovery : Dibutyltin oxide is costly; recycling protocols are under development.

Regulatory Considerations

  • Residual Solvents : Methanol levels must comply with ICH Q3C guidelines (<3000 ppm).

  • Heavy Metals : Tin catalyst residues necessitate rigorous filtration.

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies explore lipases for esterification, offering milder conditions (50–60°C) and greener profiles. Early yields (~65%) remain suboptimal but show promise.

Flow Chemistry

Continuous flow systems enhance heat transfer and reduce reaction times (2–3 hours). Pilot-scale trials report 85% yield with 99% purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7H-thiazolo(3,2-b)(1,2,4)triazin-7-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions using reagents like halogens or nitro compounds.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield a quinone derivative, while reduction would yield a dihydro derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development due to its unique chemical structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7H-thiazolo(3,2-b)(1,2,4)triazin-7-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Antibacterial Activity of Selected Derivatives

Compound Substituent (Position 6) MIC (µg/mL) S. aureus MIC (µg/mL) E. coli
3g p-Fluorophenyl 0.5 0.5
4g Carboxylic acid 0.25 0.5
Ciprofloxacin 1.0 1.0

Acetylcholinesterase (AChE) Inhibitors

Derivatives with diaryl substitutions at positions 3 and 6 (e.g., 7c , 4b , 4e–4g ) were optimized for AChE inhibition, a target for Alzheimer’s disease:

  • Potency : Compound 7c achieved 89.82% inhibition at 10 µM, surpassing huperzine-A in some assays .
  • Hydroxy Group Impact : Derivatives with hydroxyl groups (e.g., 4b , 4e–4g ) formed hydrogen bonds with AChE’s catalytic site, enhancing binding affinity .
  • Dual Binding Site Mechanism : Molecular docking revealed interactions with both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, a feature absent in HWA-131 .

Table 2: AChE Inhibitory Activity (Ellman Assay)

Compound Inhibition (%) at 10 µM Key Structural Feature
7c 89.82 3,6-Diaryl with methoxy
4e 75.3 3-Hydroxyphenyl, 6-carboxyl
Huperzine-A 85.1 Natural alkaloid

Anti-inflammatory and Immunomodulatory Agents

HWA-131 distinguishes itself from antibacterial and AChE-focused analogs through its unique anti-inflammatory profile:

  • Steric Bulk : The 3,5-di-tert-butyl-4-hydroxyphenyl group enhances lipid solubility and membrane permeability, critical for targeting immune cells .
  • Mechanistic Divergence : Unlike carboxyl-containing derivatives (e.g., 4g ), HWA-131 suppresses TNF-α and IL-6 via NF-κB pathway modulation rather than enzyme inhibition .

Structural-Activity Relationships (SAR) and Design Principles

  • Scaffold Hopping : Replacing the 4H-thiazolo[2,3-c]-1,2,4-triazin-4-one scaffold with 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one improved antibacterial and AChE activities due to enhanced π-stacking and hydrogen bonding .
  • Substituent Positioning : Chlorine or fluorine at position 6 (e.g., 3g ) increased antibacterial potency, while hydroxy groups at position 3 (e.g., 4e ) optimized AChE inhibition .
  • Synthetic Flexibility : Green synthesis methods using ionic liquids (e.g., [Hnhm]HSO₄) enabled efficient one-pot preparation of AChE inhibitors, contrasting with multi-step routes for HWA-131 .

Biological Activity

3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7H-thiazolo(3,2-b)(1,2,4)triazin-7-one is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C18H22N4OS
  • Molecular Weight : 342.46 g/mol
  • IUPAC Name : 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-7H-thiazolo(3,2-b)(1,2,4)triazin-7-one

The presence of the di-tert-butyl group and the hydroxyl moiety on the phenolic ring contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Activity : The hydroxyl group in the structure acts as a radical scavenger, which is crucial in reducing oxidative stress in cells.
  • Anti-inflammatory Properties : It inhibits cyclooxygenase (COX) enzymes and lipoxygenases (LOX), thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .
  • Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of cell signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits COX and LOX enzymes
AnticancerInduces apoptosis in cancer cell lines
CytotoxicityReduces cell viability in specific cancer models

Case Studies and Research Findings

  • Antioxidant Studies :
    • A study demonstrated that this compound effectively reduced lipid peroxidation in rat liver homogenates. This suggests a protective effect against oxidative damage .
  • Anti-inflammatory Effects :
    • In vivo experiments showed that administration of this compound significantly decreased edema in animal models by inhibiting the production of inflammatory cytokines .
  • Anticancer Properties :
    • Research involving various human cancer cell lines indicated that the compound exhibited dose-dependent cytotoxicity. Specifically, it was found to suppress proliferation in HCT116 colorectal cancer cells more effectively than some existing chemotherapeutics .

Q & A

Basic Synthesis and Purification Protocols

Q: What are the standard synthetic routes for preparing 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7H-thiazolo[3,2-b][1,2,4]triazin-7-one? A: The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing a triazinone precursor (e.g., 4-amino-3,5-bis(2-dichlorophenoxy)-1,2,4-triazole) with substituted phenacyl chlorides in acetic acid/sodium acetate buffer under reflux for 8–24 hours . Post-reaction, the product is isolated by solvent evaporation, filtration, and recrystallization from ethanol or dioxane. Key variables include stoichiometric ratios (1:1 molar ratio of precursors) and catalyst choice (e.g., POCl₃ for dehydrative cyclization) .

Advanced Synthesis: Addressing Low Yields and By-Products

Q: How can researchers optimize reaction conditions to mitigate low yields or undesired by-products during synthesis? A: Yield optimization often requires adjusting reaction time, temperature, and solvent polarity. For example, extending reflux duration to 24 hours in ethanol improves cyclization efficiency . By-products like unreacted phenacyl chlorides can be minimized using excess triazinone precursors (1.2:1 molar ratio) or by introducing scavengers (e.g., activated charcoal during recrystallization). Advanced purification techniques, such as column chromatography with ethyl acetate/hexane gradients, resolve structurally similar impurities .

Structural Characterization Techniques

Q: Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure? A: Essential techniques include:

  • ¹H/¹³C-NMR : To verify substituent environments (e.g., t-butyl protons at δ 1.4–1.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch ~1700 cm⁻¹, O–H stretch ~3400 cm⁻¹ for the phenolic group) .
  • X-ray Crystallography : Resolves molecular packing and disorder, as seen in crystallographic reports showing dihedral angles (e.g., 76.9° between triazinone and aryl rings) and hydrogen-bonding motifs (e.g., C–H···O interactions) .

Advanced Structural Analysis: Managing Spectral and Crystallographic Anomalies

Q: How should researchers address discrepancies in spectral data or crystallographic disorder? A: For NMR anomalies (e.g., split peaks), use deuterated solvents (DMSO-d₆ or CDCl₃) and variable-temperature NMR to identify dynamic processes . In crystallography, refine disordered atoms (e.g., benzene rings with dual occupancy) using software like SHELXL, assigning partial occupancies (e.g., 0.509:0.491) . Validate against computational models (DFT-optimized geometries) to resolve ambiguities .

Designing Bioactivity Assays

Q: What experimental frameworks are used to evaluate the compound’s antimicrobial or antioxidant activity? A: Standard assays include:

  • Antibacterial Studies : Broth microdilution (MIC determination against S. aureus or E. coli), with positive controls (e.g., ciprofloxacin) .
  • Antioxidant Screening : DPPH radical scavenging assays, comparing IC₅₀ values to ascorbic acid .
  • Cytotoxicity Profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced SAR Analysis: Resolving Contradictions in Substituent Effects

Q: How can conflicting structure-activity relationships (SAR) be rationalized, such as enhanced activity despite bulky substituents? A: Contradictions often arise from steric vs. electronic effects. For example, bulky t-butyl groups may enhance lipid solubility (improving membrane penetration) despite steric hindrance. Computational tools (e.g., molecular docking) can model ligand-receptor interactions, revealing hidden binding modes . Validate hypotheses via systematic substituent variation (e.g., replacing t-butyl with isopropyl) and measuring logP/solubility .

Environmental Stability and Degradation Pathways

Q: What methodologies assess the compound’s environmental persistence or degradation mechanisms? A: Key approaches include:

  • Hydrolytic Stability : Incubate in buffers (pH 3–9) at 25–50°C, monitoring degradation via HPLC .
  • Photolysis Studies : Expose to UV light (λ = 254 nm) and quantify byproducts using LC-MS .
  • Microbial Degradation : Use soil slurry models with LC-MS/MS to track metabolite formation .

Integrating Computational and Experimental Data

Q: How can DFT calculations enhance interpretation of experimental results? A: DFT models (e.g., B3LYP/6-31G*) predict vibrational spectra, NMR chemical shifts, and reaction pathways. For instance, simulating the thiazolo-triazinone ring’s electron density explains its susceptibility to nucleophilic attack . Compare computed vs. experimental XRD bond lengths (e.g., C–S: 1.75 Å calculated vs. 1.73 Å observed) to validate accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.